(6-(Difluoromethoxy)pyridin-3-yl)methanamine is a chemical compound characterized by its unique difluoromethoxy substitution on a pyridine ring. Its molecular formula is with a molecular weight of approximately 175.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and material science due to the distinct properties imparted by the difluoromethoxy group, which can enhance biological activity and chemical reactivity.
The compound can be sourced from various chemical suppliers and research institutions, with synthetic routes available through academic literature and patent filings. Notably, it is discussed in the context of its synthesis and applications in scientific research and industry.
(6-(Difluoromethoxy)pyridin-3-yl)methanamine falls under the category of organic compounds, specifically within the class of heterocyclic compounds due to the presence of the pyridine ring. It is also classified as an amine due to the methanamine functional group.
The synthesis of (6-(Difluoromethoxy)pyridin-3-yl)methanamine typically involves several steps:
The synthetic routes may vary based on the availability of starting materials and desired yield. Reaction conditions such as temperature, solvent choice, and catalyst presence are crucial for optimizing yields and purity.
The molecular structure of (6-(Difluoromethoxy)pyridin-3-yl)methanamine features a pyridine ring substituted at the 6-position with a difluoromethoxy group and a methanamine group at the 3-position. This configuration can be represented as follows:
Key structural data includes:
(6-(Difluoromethoxy)pyridin-3-yl)methanamine is involved in various chemical reactions:
Reagents commonly used in these reactions include oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions must be carefully controlled to achieve desired transformations efficiently.
The mechanism of action for (6-(Difluoromethoxy)pyridin-3-yl)methanamine involves its interaction with specific biological targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity, potentially modulating biological processes through competitive inhibition or activation pathways.
Research indicates that compounds with difluoromethoxy groups often exhibit increased lipophilicity and altered electronic properties, which can significantly affect their pharmacokinetics and pharmacodynamics.
Physical property data may vary based on synthesis methods and purity levels but generally align with typical values for similar heterocyclic compounds.
(6-(Difluoromethoxy)pyridin-3-yl)methanamine has several significant applications:
(6-(Difluoromethoxy)pyridin-3-yl)methanamine represents a structurally distinct fluorinated heterocyclic compound with systematic chemical nomenclature defining its precise atomic connectivity. The compound is formally identified by several names:
The structural framework consists of a pyridine ring substituted at the 3-position with an aminomethyl group (-CH₂NH₂) and at the 6-position with a difluoromethoxy group (-OCF₂H). This arrangement creates an electronically asymmetric system where the electron-withdrawing difluoromethoxy group and electron-donating aminomethyl group exert opposing effects on the aromatic system. The compound is typically supplied as a liquid or solid with purity specifications ranging from 95% to 97% [4] [8], with recommended storage under inert atmosphere at 2-8°C to maintain stability [4].
Table 1: Molecular Identification Data
Identifier | Value | Source |
---|---|---|
CAS Registry | 1198103-43-3 | [3] [4] [8] |
Molecular Formula | C₇H₈F₂N₂O | [1] [4] |
Molecular Weight | 174.15 g/mol | [4] [8] |
MDL Number | MFCD18259135 | [4] [8] |
SMILES Notation | NCC1=CC=C(OC(F)F)N=C1 | [8] |
The emergence of (6-(Difluoromethoxy)pyridin-3-yl)methanamine aligns with significant methodological advancements in late-stage difluoromethylation chemistry during the early 21st century. Prior to 2010, access to such compounds was hindered by limitations in difluoromethylating reagents, particularly after the phase-out of ozone-depleting chlorodifluoromethane (Freon-22) under the Montreal Protocol . The synthesis of this specific compound became feasible through innovations in two key areas:
Deoxyfluorination Methods: Early approaches utilized reagents like DAST or Deoxo-Fluor® for carbonyl deoxyfluorination, though these suffered from toxicity and functional group incompatibility . The development of crystalline alternatives like XtalFluor-M® (circa 2010s) provided more practical access to -CF₂H-containing building blocks .
Direct C-H Functionalization: Catalytic difluoromethylation strategies emerging post-2015 enabled direct modification of pyridine derivatives, offering more efficient routes to compounds like (6-(difluoromethoxy)pyridin-3-yl)methanamine without requiring pre-functionalized intermediates .
The compound first appeared in chemical databases and commercial catalogs around 2012-2015, with its initial CAS registry (1198103-43-3) appearing in vendor listings from specialized suppliers including SynQuest Labs and AChemBlock [3] [4] [8]. This timeline coincides with the broader pharmaceutical industry's intensified focus on fluorine-containing building blocks for drug discovery programs.
Within heterocyclic chemistry, (6-(Difluoromethoxy)pyridin-3-yl)methanamine occupies a strategic position due to its dual functionality and the unique physicochemical properties imparted by the difluoromethoxy group. The pyridine core serves as a privileged scaffold in medicinal chemistry, while the difluoromethoxy modification provides distinct advantages over non-fluorinated analogs:
Electronic Effects: The difluoromethoxy group exhibits strong σ-electron withdrawal (+σ) yet moderate π-donation (-π) through resonance, creating an overall electron-deficient heterocyclic system that influences reactivity at both the 2- and 4-positions .
Hydrogen-Bonding Capacity: Unlike trifluoromethoxy groups, the difluoromethoxy moiety possesses a moderately acidic proton (C-F₂H) capable of acting as a hydrogen bond donor. Abraham's solute parameter analysis assigns ArOCF₂H compounds a hydrogen bond acidity value (A) of approximately 0.10, comparable to thiophenol (A = 0.12) and superior to aniline derivatives (A ≈ 0.07) . This property enhances interactions with biological targets.
Lipophilicity Profile: Introduction of the difluoromethoxy group significantly increases lipophilicity compared to methoxy analogs. Experimental logP measurements of related compounds show ArOCF₂H moieties typically have logP values approximately 0.9-1.2 units higher than their ArOCH₃ counterparts . This balances water solubility imparted by the aminomethyl group.
The compound serves as a versatile precursor to various pharmacologically active structures, particularly kinase inhibitors and central nervous system (CNS) agents where the pyridine motif is prevalent. Its commercial availability from multiple specialty suppliers (including AChemBlock and SynQuest Labs) underscores its importance in modern drug discovery [4] [8].
Table 2: Commercial Availability Profile
Supplier | Catalog ID | Purity (%) | Packaging Options | |
---|---|---|---|---|
AChemBlock | P51267 | 95 | 250mg ($160), 1g ($510), 5g ($2500) | [8] |
SynQuest Labs | 4H56-3-GV | 97 | Not specified | [4] |
Pharmint | Not specified | Not specified | Contact supplier | [3] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1